

cost-benefit analysis of using 5-Bromo-3-iodo-4azaindole in synthesis

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Compound of Interest

Compound Name: 5-Bromo-3-iodo-4-azaindole

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A Cost-Benefit Analysis of 5-Bromo-3-iodo-4azaindole in Synthesis

In the competitive landscape of drug discovery and development, the choice of starting materials and building blocks is a critical decision that impacts not only the efficiency and yield of a synthetic route but also the overall cost and timeline of a project. **5-Bromo-3-iodo-4-azaindole** has emerged as a valuable heterocyclic intermediate, particularly in the synthesis of kinase inhibitors. This guide provides a comparative analysis of **5-Bromo-3-iodo-4-azaindole** against alternative scaffolds, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

The Strategic Advantage of the Azaindole Scaffold

Azaindoles are considered "privileged structures" in medicinal chemistry. As bioisosteres of indoles and purines, they can modulate physicochemical properties such as solubility and lipophilicity, and their nitrogen atom can form crucial hydrogen bonds with biological targets.[1] [2] The introduction of a nitrogen atom into the indole ring can lead to improved pharmacokinetic profiles and enhanced binding affinity for target proteins, making azaindole derivatives highly sought after in the development of novel therapeutics, especially kinase inhibitors.[1][3]



Performance and Applications of 5-Bromo-3-iodo-4-azaindole

5-Bromo-3-iodo-4-azaindole is a di-halogenated heterocyclic compound that offers medicinal chemists a versatile platform for the synthesis of complex molecules. The differential reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This enables the introduction of different substituents at the 3- and 5-positions of the 4-azaindole core, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The primary application of this building block is in the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Azaindole-based molecules have shown promise as inhibitors of various kinases, including p21-activated kinase 1 (PAK1) and BRAF, which are key targets in oncology.[3][5][6]

Cost-Benefit Analysis: A Comparative Overview

The decision to use **5-Bromo-3-iodo-4-azaindole** should be weighed against its cost and the availability and performance of alternative building blocks. While specific pricing can fluctuate, the following tables provide a comparative look at the relative costs and synthetic performance of **5-Bromo-3-iodo-4-azaindole** and its alternatives.

Table 1: Cost Comparison of Selected Building Blocks



| Compound | CAS Number | Supplier Example | Price (USD) per 1g |
|----------------------------------|---------------------------|--------------------|--------------------|
| 5-Bromo-3-iodo-4- azaindole | 1190313-99-5 (example) | Varies | ~\$170-200 |
| 5-Bromo-4-azaindole | 1000341-51-4 | Aladdin Scientific | \$171.28 |
| 5-Bromo-7-azaindole | 183208-35-7 | Sigma-Aldrich | ~\$100-150 |
| 5-Bromo-3-iodo-7- azaindole | 757978-18-0 | Sigma-Aldrich | \$97.50 |
| 5-Bromo-4-chloro-7- azaindole | 876343-82-7 | Synquest Labs | Varies |
| 5-Bromoindole | 10075-50-0 | Varies | ~\$30-50 |

Note: Prices are approximate and subject to change based on supplier and purity.

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions



| Starting Material | Reaction | Typical Yield | Key Advantages | Key Disadvantages |
|--------------------------------------|-------------------------------|----------------------|---|---|
| 5-Bromo-3-iodo- 4-azaindole | Sequential Suzuki Coupling | 60-90% (per step) | Orthogonal reactivity for diverse library synthesis. | Higher initial cost. |
| 5-Bromo-7- azaindole | Suzuki Coupling at C5 | 70-95% | Lower cost, widely used in known drug syntheses (e.g., Vemurafenib precursors).[6][7] | Limited to single point of diversification via this reaction. |
| 5-Bromo-4- chloro-7- azaindole | Sequential Coupling | 60-85% (per step) | Orthogonal reactivity. | Potentially different reactivity patterns compared to iodo- derivatives. |
| 5-Bromoindole | Suzuki Coupling at C5 | 75-98% | Significantly lower cost. | Lacks the potential benefits of the azaindole scaffold (e.g., improved solubility, H-bonding).[3] |

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions, a common application for these building blocks.

Protocol 1: Representative Suzuki-Miyaura Coupling with a 3-lodo-azaindole Derivative

This protocol is a general representation for the selective coupling at the C3-iodo position.



- Reaction Setup: In a flame-dried Schlenk flask, combine the 3-iodo-azaindole derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0 3.0 eq).
- Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add an anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio). Add the palladium catalyst, for example, Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate and water.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Washing and Drying: Combine the organic layers and wash with water, followed by brine.
 Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the C3-arylated azaindole.

Protocol 2: Synthesis of a Vemurafenib Precursor from 5-Bromo-7-azaindole

This protocol is based on the synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the BRAF inhibitor Vemurafenib.[6]

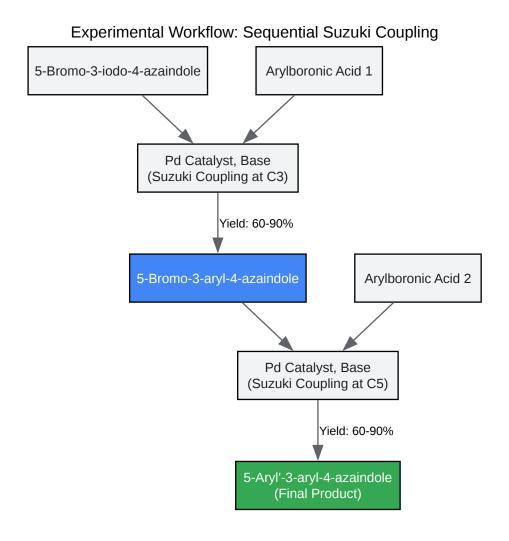
- Reaction Setup: To a solution of (4-chlorophenyl)boronic acid (1.2 eq) and 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dioxane, add a solution of K₂CO₃ (1.2 eq) in water.
- Catalyst Addition: Stir the mixture for 30 minutes, then add Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq).
- Reaction: Heat the mixture at 80°C overnight.



- Work-up: After cooling, remove the volatiles in vacuo. Suspend the obtained solid in ethyl acetate and wash with water.
- Purification: The product can be further purified by recrystallization or column chromatography to yield 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.

Visualizing the Synthetic Strategy and Biological Context

The following diagrams illustrate a typical synthetic workflow and a relevant biological signaling pathway.

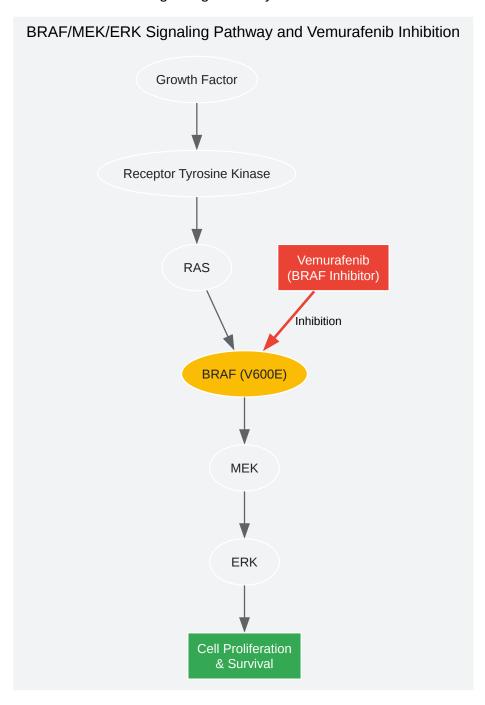




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Caption: Sequential Suzuki coupling using 5-Bromo-3-iodo-4-azaindole.

BRAF/MEK/ERK Signaling Pathway and Vemurafenib Inhibition





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Caption: Vemurafenib inhibits the mutated BRAF kinase.

Conclusion and Recommendations

The choice between **5-Bromo-3-iodo-4-azaindole** and its alternatives is a balance of cost, synthetic flexibility, and the desired properties of the final compound.

- For early-stage discovery and library synthesis, where the goal is to generate a wide range
 of structurally diverse analogs for SAR studies, the higher cost of 5-Bromo-3-iodo-4azaindole may be justified by its utility in sequential, regioselective cross-coupling reactions.
 This allows for the exploration of chemical space at both the C3 and C5 positions from a
 single starting material.
- For later-stage development or the synthesis of a specific target molecule with a known scaffold, a more cost-effective alternative like 5-bromo-7-azaindole may be preferable, especially if functionalization is only required at the C5 position. Its established use in the synthesis of drugs like Vemurafenib provides a well-trodden synthetic path.[6][7]
- When improved physicochemical properties are a primary goal, transitioning from an indole
 to an azaindole scaffold is a well-supported strategy.[3] The specific isomer of azaindole (4-,
 5-, 6-, or 7-azaindole) can be chosen based on the desired vector for hydrogen bonding and
 the overall topology of the target's binding site.

Ultimately, the cost-benefit analysis will be project-specific. Researchers should consider the long-term goals of their synthesis, the value of synthetic versatility, and the potential for the azaindole core to impart favorable biological and pharmacokinetic properties to the final drug candidate.

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